molecular formula C18H13ClN2O3 B12579070 4-chloro-2-(naphthalen-2-ylcarbamoylamino)benzoic Acid CAS No. 639010-14-3

4-chloro-2-(naphthalen-2-ylcarbamoylamino)benzoic Acid

Cat. No.: B12579070
CAS No.: 639010-14-3
M. Wt: 340.8 g/mol
InChI Key: ODWUYZAAMNLBKT-UHFFFAOYSA-N
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Description

4-chloro-2-(naphthalen-2-ylcarbamoylamino)benzoic acid is an organic compound with a complex structure that includes a chlorinated benzene ring, a naphthalene moiety, and a carbamoylamino group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-chloro-2-(naphthalen-2-ylcarbamoylamino)benzoic acid typically involves the condensation of 4-chlorobenzoic acid with 2-naphthylamine in the presence of a coupling agent. One common method is the use of diatomite earth immobilized with Lewis acidic ionic liquid (IL/ZrCl4) under ultrasonic irradiation . This method is efficient, eco-friendly, and provides high yields.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the principles of green chemistry, such as the use of reusable catalysts and mild reaction conditions, are likely to be employed to ensure sustainability and efficiency.

Chemical Reactions Analysis

Types of Reactions

4-chloro-2-(naphthalen-2-ylcarbamoylamino)benzoic acid can undergo various chemical reactions, including:

    Substitution Reactions: The chlorine atom on the benzene ring can be substituted by other nucleophiles.

    Condensation Reactions: The carbamoylamino group can participate in condensation reactions with other carboxylic acids or amines.

Common Reagents and Conditions

    Lewis Acids: Used as catalysts in condensation reactions.

    Nucleophiles: Such as amines or alcohols, used in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted benzoic acids, while condensation reactions can produce different benzamide derivatives .

Scientific Research Applications

4-chloro-2-(naphthalen-2-ylcarbamoylamino)benzoic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-chloro-2-(naphthalen-2-ylcarbamoylamino)benzoic acid involves its interaction with specific molecular targets. For instance, it has been studied as an inhibitor of TMEM206-mediated currents, which are involved in acid-induced cell death in colorectal cancer cells . The compound’s inhibitory effects are mediated through its binding to the TMEM206 channel, thereby blocking chloride ion flux.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-chloro-2-(naphthalen-2-ylcarbamoylamino)benzoic acid is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its ability to act as a small molecule inhibitor in specific pathways sets it apart from other similar compounds.

Properties

CAS No.

639010-14-3

Molecular Formula

C18H13ClN2O3

Molecular Weight

340.8 g/mol

IUPAC Name

4-chloro-2-(naphthalen-2-ylcarbamoylamino)benzoic acid

InChI

InChI=1S/C18H13ClN2O3/c19-13-6-8-15(17(22)23)16(10-13)21-18(24)20-14-7-5-11-3-1-2-4-12(11)9-14/h1-10H,(H,22,23)(H2,20,21,24)

InChI Key

ODWUYZAAMNLBKT-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C=C(C=CC2=C1)NC(=O)NC3=C(C=CC(=C3)Cl)C(=O)O

Origin of Product

United States

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